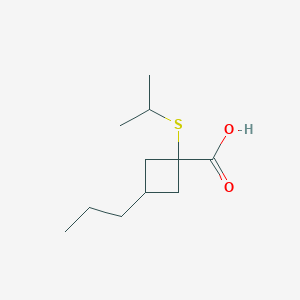

1-(Isopropylthio)-3-propylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC18246256

Molecular Formula: C11H20O2S

Molecular Weight: 216.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20O2S |

|---|---|

| Molecular Weight | 216.34 g/mol |

| IUPAC Name | 1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C11H20O2S/c1-4-5-9-6-11(7-9,10(12)13)14-8(2)3/h8-9H,4-7H2,1-3H3,(H,12,13) |

| Standard InChI Key | LFGGBHZKTSHWLI-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1CC(C1)(C(=O)O)SC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a cyclobutane ring, a four-membered carbon cycle known for its angle strain and conformational rigidity. At position 1 of the ring, a carboxylic acid group (-COOH) and an isopropylthio (-S-iPr) substituent are bonded to the same carbon atom, while a propyl chain (-CH₂CH₂CH₃) occupies position 3. This arrangement creates a sterically crowded environment, influencing reactivity and physical properties.

The canonical SMILES notation, CCCC1CC(C1)(C(=O)O)SC(C)C, encodes the connectivity of atoms, highlighting the branched isopropylthio group (SC(C)C) and the linear propyl chain (CCCC). The InChIKey, LFGGBHZKTSHWLI-UHFFFAOYSA-N, serves as a unique identifier in chemical databases, enabling precise tracking of research involving this compound.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₀O₂S |

| Molecular Weight | 216.34 g/mol |

| IUPAC Name | 1-propan-2-ylsulfanyl-3-propylcyclobutane-1-carboxylic acid |

| XLogP3-AA (Predicted) | ~3.2 (estimated via analogs) |

| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 2 (carboxylic acid C=O, S) |

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategies

The primary synthesis route involves nucleophilic substitution on a pre-functionalized cyclobutane precursor. A common approach reacts a cyclobutane derivative bearing a leaving group (e.g., bromide or tosylate) at position 1 with isopropylthiol (HS-iPr) in the presence of a base such as potassium carbonate. The base deprotonates the thiol, enhancing its nucleophilicity and facilitating displacement of the leaving group.

For example:

where X = Br, OTs, etc.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Key signals include:

-

δ 1.0–1.4 ppm: Methyl protons from isopropyl and propyl groups.

-

δ 2.5–3.0 ppm: Methine proton adjacent to the sulfur atom.

-

δ 11–12 ppm: Carboxylic acid proton (broad singlet).

-

-

¹³C NMR:

-

δ 180 ppm: Carboxylic acid carbonyl carbon.

-

δ 35–45 ppm: Cyclobutane ring carbons.

-

δ 22–25 ppm: Methyl carbons of isopropyl group.

-

Mass Spectrometry

The ESI-MS spectrum exhibits a molecular ion peak at m/z 216.34 ([M]⁺), with fragmentation patterns revealing loss of CO₂ (m/z 172) and cleavage of the isopropylthio group (m/z 133).

Comparative Analysis with Structural Analogs

Table 2: Comparison with Related Cyclobutane Derivatives

Future Research Priorities

-

Stereoselective Synthesis: Develop asymmetric routes to access enantiomerically pure forms for chiral drug discovery.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to optimize bioactivity.

-

Computational Modeling: Use DFT calculations to predict reactivity and supramolecular interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume